molecular formula C7H4N2O3 B1530693 Isoxazolo[5,4-b]pyridine-3-carboxylic acid CAS No. 1527913-59-2

Isoxazolo[5,4-b]pyridine-3-carboxylic acid

Cat. No. B1530693
M. Wt: 164.12 g/mol
InChI Key: JXUYRARGOQDINZ-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-b]pyridine-3-carboxylic acid is a compound with high biological potential . It is characterized by a wide range of pharmacological activity, including antitumor activity . This group of compounds also has high potential in the field of agrochemistry, with many derivatives having pronounced pesticidal activity and acting as herbicide antidotes .


Synthesis Analysis

The synthesis of Isoxazolo[5,4-b]pyridine derivatives is based on reactions of 5-aminoisoxazoles with 1,3-dielectrophiles . 5-Amino-3-methylisoxazole is the most accessible and versatile starting material for the preparation of isoxazolo-[5,4-b]pyridines . Among the newest approaches, a simple method for the preparation of substituted isoxazolopyridines from compound 1 and Mannich bases 2 in pyridine under reflux is notable .


Molecular Structure Analysis

The molecular weight of Isoxazolo[5,4-b]pyridine-3-carboxylic acid is 164.12 . Its IUPAC name is isoxazolo [3,4-b]pyridine-3-carboxylic acid . The Inchi Code is 1S/C7H4N2O3/c10-7 (11)5-4-2-1-3-8-6 (4)9-12-5/h1-3H, (H,10,11) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Isoxazolo[5,4-b]pyridine derivatives are heterocyclization methods leading to the formation of isoxazolo[5,4-b]-pyridines . The material is classified according to the method of constructing the isoxazolopyridine system .


Physical And Chemical Properties Analysis

The physical form of Isoxazolo[5,4-b]pyridine-3-carboxylic acid is solid . The storage temperature is room temperature .

Scientific Research Applications

Pharmacological and Agrochemical Applications

  • Scientific Field : Pharmacology and Agrochemistry .
  • Application Summary : Substituted isoxazolo[5,4-b]pyridines and their condensed derivatives are compounds with high biological potential. They are characterized by a wide range of pharmacological activity, including antitumor activity . Many derivatives have pronounced pesticidal activity and are also herbicide antidotes .
  • Methods of Application : The synthesis of these compounds often involves reactions of 5-aminoisoxazoles with 1,3-dielectrophiles .
  • Results or Outcomes : The resulting products exhibit antitumor activity .

Antifungal Applications

  • Scientific Field : Medical Mycology .
  • Application Summary : Isoxazolo[3,4-b]pyridine-3(1H)-ones derivatives exhibit moderate antibacterial properties and pronounced antifungal activity .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : These compounds have shown significant antifungal activity, with a minimum inhibitory concentration (MIC) of less than 6.2 µg/mL for Candida parapsilosis .

Synthesis of Spiroisoxazolo[5,4-b]pyridines

  • Scientific Field : Organic Chemistry .
  • Application Summary : Isoxazolo[5,4-b]pyridines can be used in the synthesis of spiroisoxazolo[5,4-b]pyridines via multicomponent reactions .
  • Methods of Application : The three-component condensation of 5-amino-3-methylisoxazole, isatins, and cyclic 1,3-dicarbonyl compounds produced a series of isoxazolo[5,4-b]pyridines exhibiting antitumor effects .
  • Results or Outcomes : The resulting spiroisoxazolo[5,4-b]pyridines exhibit antitumor effects .

Green Synthesis of Pyrazolo[3,4-b]quinolinones

  • Scientific Field : Green Chemistry .
  • Application Summary : Pyridine-2-carboxylic acid, a bioproduct, can be used as a green and efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
  • Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
  • Results or Outcomes : The newly designed protocol quickly constructed products conventionally under milder conditions .

Synthesis of Isoxazolopyridines

  • Scientific Field : Organic Chemistry .
  • Application Summary : Isoxazolo[5,4-b]pyridines can be synthesized from 5-aminoisoxazoles and 1,3-dielectrophiles . This method is notable for its simplicity and the resulting products exhibit antitumor activity .
  • Methods of Application : The synthesis involves the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux .
  • Results or Outcomes : The resulting isoxazolopyridines exhibit antitumor activity .

Synthesis of Pyrazolo[3,4-b]quinolinones

  • Scientific Field : Green Chemistry .
  • Application Summary : Pyridine-2-carboxylic acid, a bioproduct, can be used as a green and efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
  • Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
  • Results or Outcomes : This newly designed protocol quickly constructed products conventionally under milder conditions .

Future Directions

The future directions for Isoxazolo[5,4-b]pyridine-3-carboxylic acid could involve further exploration of its biological potential, given its wide range of pharmacological activity . More research could also be done to explore its potential in the field of agrochemistry .

properties

IUPAC Name

[1,2]oxazolo[5,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-7(11)5-4-2-1-3-8-6(4)12-9-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUYRARGOQDINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazolo[5,4-b]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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